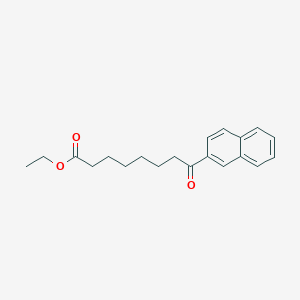

Ethyl 8-(2-naphthyl)-8-oxooctanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 8-naphthalen-2-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNBRQQNNAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446994 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-46-3 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Ethyl 8 2 Naphthyl 8 Oxooctanoate and Analogous Systems

Strategic Approaches to Beta-Keto Ester Synthesis

Modern Advancements in Claisen and Dieckmann Condensation Protocols

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules to furnish a β-keto ester. ingentaconnect.commasterorganicchemistry.com The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.org A subsequent elimination of an alkoxide group yields the desired product. When two different esters are employed, the reaction is termed a "crossed" Claisen condensation. masterorganicchemistry.com

The intramolecular variant of this reaction, the Dieckmann condensation, is a powerful tool for the synthesis of cyclic β-keto esters, particularly five- and six-membered rings. organic-chemistry.orgwikipedia.orgscienceinfo.com This reaction involves the base-catalyzed intramolecular cyclization of a diester. wikipedia.orgresearchgate.net The stability of the resulting ring system is a key driving force for the reaction. wikipedia.org

Recent advancements in these classical reactions have focused on improving reaction efficiency, selectivity, and substrate scope. For instance, the use of strong, non-nucleophilic bases and carefully controlled reaction conditions can minimize side reactions and enhance yields. Furthermore, titanium-mediated crossed-Claisen condensations have been developed, allowing for highly selective reactions between different esters or between an ester and an acid chloride. acs.org

| Reaction | Description | Key Features |

| Claisen Condensation | Intermolecular condensation of two esters to form a β-keto ester. ingentaconnect.commasterorganicchemistry.com | Forms a new C-C bond. masterorganicchemistry.com |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a cyclic β-keto ester. organic-chemistry.orgwikipedia.org | Efficient for 5- and 6-membered rings. organic-chemistry.orgwikipedia.org |

| Crossed Claisen Condensation | Condensation between two different esters. masterorganicchemistry.com | Can lead to mixtures if both esters can act as donors and acceptors. libretexts.org |

Transition Metal-Catalyzed Esterification and C-C Bond Formation

Transition metal catalysis has emerged as a powerful strategy for the synthesis of β-keto esters, offering alternative pathways to traditional condensation reactions. Palladium-catalyzed reactions, in particular, have been extensively studied. For example, palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo a variety of transformations, including reductive elimination to form α-allyl ketones and aldol-type condensations. nih.gov

Another significant advancement is the palladium-catalyzed carbonylation of halomethylketones. thieme-connect.com This method provides a direct route to β-keto esters by introducing a carbonyl group adjacent to a ketone. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.

Enzymatic and Biocatalytic Routes for Beta-Keto Ester Construction

The use of enzymes and whole-cell biocatalysts offers a green and highly selective approach to the synthesis of β-keto esters. georgiasouthern.edu Lipases, in particular, have been successfully employed in the transesterification of β-keto esters. rsc.orggoogle.com This method is often performed under mild, solvent-free conditions and can be used to produce optically active β-keto esters, which are valuable building blocks in asymmetric synthesis. google.comgoogle.com

For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the transesterification of various β-keto esters with a range of alcohols, including allylic and propargylic alcohols, with high yields. google.comgoogle.com Furthermore, biocatalytic reductions of β-keto esters using dehydrogenases or reductases from various microorganisms can produce chiral β-hydroxy esters with high enantioselectivity. nih.govnih.gov

| Biocatalyst | Reaction Type | Substrates | Products |

| Lipase (e.g., Novozym 435) | Transesterification | β-keto esters, alcohols | New β-keto esters |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric Reduction | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols |

| Baker's Yeast | Reduction | α-substituted β-keto esters | Chiral 2-substituted-3-hydroxyalkanoates |

Carbenoid-Mediated Homologation and C-H Insertion Reactions

Carbenoid chemistry provides unique opportunities for the synthesis of β-keto esters through homologation and C-H insertion reactions. Zinc carbenoids, for example, can mediate the chain extension of β-keto esters to produce β-substituted γ-keto esters. organic-chemistry.org This reaction proceeds through the formation of a zinc enolate, which then reacts with the carbenoid. organic-chemistry.org

N-heterocyclic carbene (NHC)-catalyzed reactions have also been developed for the synthesis of α-amino-β-keto esters through a cross-aza-benzoin reaction of aldehydes with α-imino esters. beilstein-journals.org This method is atom-efficient and proceeds under mild conditions. beilstein-journals.org Additionally, C-H insertion reactions of ethyl diazoacetate into aldehydes, catalyzed by transition metal complexes such as those of molybdenum or niobium, can afford β-keto esters in high yields. organic-chemistry.org

Advanced Acylation of Enolates and Related Nucleophilic Processes

The direct acylation of preformed ketone or ester enolates is a fundamental and widely used method for constructing β-keto esters. The regioselectivity of this reaction is a critical consideration, especially with unsymmetrical ketones. The use of specific bases and acylating agents can control the site of acylation. For instance, the C-acylation of lithium enolates with methyl cyanoformate provides β-keto esters in high yields and with excellent regioselectivity. researchgate.net

Thioesters can also be utilized in acylation reactions. They undergo chemoselective soft enolization and acylation with N-acylbenzotriazoles to yield β-keto thioesters, which can then be converted to β-keto esters. organic-chemistry.org Another approach involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors in a decarboxylative Claisen condensation. organic-chemistry.org

Multicomponent Reaction Strategies for Functionalized Esters

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including functionalized esters, in a single synthetic operation. researchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial components.

While specific MCRs leading directly to ethyl 8-(2-naphthyl)-8-oxooctanoate are not extensively documented, the principles of MCRs can be applied to the synthesis of highly functionalized β-keto esters. For example, MCRs have been employed to generate diverse heterocyclic structures, and similar strategies could be envisioned for the construction of complex acyclic systems. researchgate.netresearchgate.net

Targeted Synthesis of Naphthyl Ketone Moieties

The formation of the 2-naphthyl ketone is a critical step in the synthesis of the target molecule. This requires precise control over the regioselectivity of the reaction on the naphthalene (B1677914) ring system.

Regioselective Aroylation and Functionalization of Naphthalene Systems

The most direct method for introducing the keto-functionalized side chain onto the naphthalene ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride, which then acylates the aromatic ring. masterorganicchemistry.com

For naphthalene, acylation can occur at either the C1 (α) or C2 (β) position. The regiochemical outcome is highly dependent on reaction conditions.

Kinetic vs. Thermodynamic Control : Acylation at the α-position is generally faster and is the kinetically favored product. This is due to the greater stability of the carbocation intermediate formed during the attack at the α-position. However, the α-product is often sterically hindered by the hydrogen atom at the C8 position. rsc.org

Formation of the β-Product : The β-substituted product, such as the desired 2-acylnaphthalene derivative, is thermodynamically more stable due to reduced steric strain. stackexchange.com Its formation is favored under conditions that allow for equilibrium to be established. This can be achieved by using higher temperatures, longer reaction times, or by choosing a solvent system (e.g., nitrobenzene) or a bulkier acylating reagent that either promotes the reverse reaction from the kinetic α-product or sterically disfavors its formation. stackexchange.comresearchgate.net

A plausible synthesis for this compound would involve the Friedel-Crafts acylation of naphthalene with an acylating agent derived from suberic acid, specifically the ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate). By conducting the reaction in a solvent like nitrobenzene (B124822) or carbon disulfide at elevated temperatures, the formation of the thermodynamically favored 2-substituted product can be maximized.

Table 1: Influence of Reaction Conditions on Naphthalene Acetylation Regioselectivity

| Acylating Agent | Catalyst | Solvent | Conditions | Major Product | Reference |

| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Short reaction time | 1-Acetylnaphthalene (Kinetic) | rsc.org |

| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Long reaction time | 2-Acetylnaphthalene (B72118) (Thermodynamic) | rsc.org |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | N/A | 2-Acetylnaphthalene (Thermodynamic) | stackexchange.com |

Stereoselective Approaches to Naphthyl Ketone Formation

While the target compound, this compound, is achiral, the synthesis of analogous systems may require the creation of stereocenters. Stereoselective methods are crucial for preparing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Asymmetric Reduction: A common strategy is the asymmetric reduction of a prochiral naphthyl ketone to a chiral alcohol. This can be accomplished using chiral reducing agents or catalytic hydrogenation with chiral catalysts. For example, various chiral catalysts based on metals like ruthenium or rhodium complexed with chiral ligands (e.g., derivatives of BINAP) are effective for the enantioselective reduction of aryl ketones.

Asymmetric Synthesis of Axially Chiral Systems: For certain analogs, chirality may arise not from a stereocenter but from hindered rotation around a C-C single bond, a phenomenon known as atropisomerism. The synthesis of axially chiral biaryls, including naphthyl-containing compounds, is an active area of research. mdpi.com Strategies often involve a catalytic asymmetric process where a chiral catalyst, such as a copper complex with a chiral ligand (e.g., Fesulphos), controls the enantioselective formation of a precursor, which then transfers its point chirality to axial chirality in a subsequent step. acs.org

Table 2: Enantioselective Synthesis of Axially Chiral Naphthylpyrroles

| Entry | Reactants | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Naphthyl-derived imine + Ester | CuI/Fesulphos | 99 | 98 | acs.org |

| 2 | Naphthyl-derived imine + Ester | CuI/Fesulphos | 99 | 97 | acs.org |

Convergent and Divergent Synthetic Strategies for Long-Chain Ketoesters

The assembly of a molecule with distinct functional regions like this compound can be approached in several ways. Convergent and divergent strategies offer different advantages in terms of efficiency and the ability to generate molecular diversity.

A divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. rsc.org For instance, a versatile 2-naphthyl precursor could be reacted with a variety of different functionalized ester chains to produce a range of analogous ketoesters.

Ketonization of Long-Chain Esters and Related Transformations

Ketonization is a reaction, typically conducted at high temperatures over metal oxide catalysts, where two carboxylic acid or ester molecules are converted into a ketone. researchgate.net While often used to produce symmetrical ketones, cross-ketonization between two different acids or esters can yield unsymmetrical ketones. nih.gov

This method could be applied to the synthesis of the target molecule. For example, the catalytic cross-ketonization of ethyl 2-naphthoate (B1225688) and a monoester of a long-chain dicarboxylic acid, such as ethyl hydrogen suberate, could potentially form this compound. Research has demonstrated the feasibility of cross-ketonization between ethyl 2-naphthoate and acetic acid to produce 2-acetylnaphthalene over a ceria-alumina catalyst, establishing the viability of this C-C bond formation. mdpi.com

A related classical approach is the crossed Claisen condensation , where an ester is reacted with a ketone or another, different ester. libretexts.org This reaction forms a β-ketoester. While not directly applicable to forming the γ-ketoester structure of the target molecule in a single step, it is a fundamental method for constructing ketoester functionalities.

Table 3: Cross-Ketonization of Ethyl Esters with Acetic Acid

| Aromatic Ester | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Ethyl benzoate | 20 wt.% CeO₂/Al₂O₃ | 450 | Acetophenone | 47 | mdpi.com |

| Ethyl 2-naphthoate | 20 wt.% CeO₂/Al₂O₃ | 450 | 2-Acetylnaphthalene | 41 | mdpi.com |

| Ethyl cinnamate | 20 wt.% CeO₂/Al₂O₃ | 425 | Benzylideneacetone | 13 | mdpi.com |

Sequential Functionalization of Aliphatic Chains

Modern synthetic methods allow for the precise and sequential functionalization of aliphatic chains, offering advanced routes to complex molecules. These strategies often rely on transition-metal catalysis to activate otherwise inert C-H bonds.

One such strategy is ester homologation . This involves reacting an ester with a carbenoid reagent to effectively insert a carbon atom next to the carbonyl group, forming a ketene (B1206846) intermediate. This highly reactive intermediate can then be trapped by various nucleophiles, allowing for the guided functionalization of the chain. doi.orgresearchgate.net This method allows for the stepwise construction and functionalization of the aliphatic backbone.

Another cutting-edge approach involves using carboxylic acids as "adaptive functional groups." acs.org Through metallaphotoredox catalysis, a carboxylic acid can be converted into a radical species that can participate in a variety of coupling reactions. acs.org A synthetic strategy could be envisioned where a long-chain di-acid monoester is functionalized at one end via a decarboxylative coupling reaction with a naphthalene-containing fragment, providing a highly controlled and versatile method for synthesis.

Elucidation of Reaction Mechanisms and Kinetics in Ketoester Formation and Transformation

Mechanistic Pathways of Key Synthetic Reactions

Detailed, peer-reviewed studies elucidating the specific mechanistic pathways for the synthesis of ethyl 8-(2-naphthyl)-8-oxooctanoate, such as those involving zinc carbenoid-mediated reactions or N-heterocyclic carbene (NHC) catalysis, are not extensively available in the public domain. General synthetic routes for similar ketoesters often involve the acylation of a suitable nucleophile with a derivative of a naphthyl-containing carboxylic acid. For instance, a common approach for forming related ketoesters is the reaction of a Grignard reagent derived from an alkyl halide with a naphthoyl chloride, or the Friedel-Crafts acylation of a suitable aromatic precursor. However, specific mechanistic details and the applicability of advanced catalytic methods to this particular molecule remain an area for further research.

Kinetics of Ester and Ketone Formation Reactions

Quantitative kinetic data, including reaction rates, activation energies, and the influence of reactant concentrations on the formation of this compound, are not well-documented in scientific literature. The kinetics of ketoester formation are generally understood to be influenced by factors such as the nature of the solvent, the temperature of the reaction, and the presence and type of catalyst used. For a comprehensive understanding, detailed experimental studies monitoring the reaction progress over time would be necessary.

Role of Catalysis in Directing Reaction Outcomes

While the specific catalytic systems optimized for the synthesis of this compound are not detailed in available literature, the formation of ketoesters, in general, can be significantly influenced by catalysis.

Brønsted/Lewis Acid Catalysis: Lewis acids like AlCl3 or FeCl3 are classic catalysts for Friedel-Crafts acylation reactions, which could be a potential, though not explicitly documented, route to this compound. Brønsted acids can catalyze esterification reactions, which might be involved in a multi-step synthesis.

Transition Metal Catalysis: Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, provide powerful methods for forming carbon-carbon bonds. It is conceivable that such methods could be employed in the synthesis of precursors to this compound, although specific examples are not readily found.

Intermediate Species Characterization and Detection in Reaction Pathways

There is a lack of published research on the characterization and detection of specific intermediate species in the reaction pathways leading to this compound. In related syntheses of ketoesters, potential intermediates could include enolates, tetrahedral intermediates from nucleophilic acyl substitution, or sigma complexes in the case of electrophilic aromatic substitution. The identification of these transient species would require advanced analytical techniques such as in-situ NMR spectroscopy or mass spectrometry under reaction conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. For Ethyl 8-(2-naphthyl)-8-oxooctanoate, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the octanoate (B1194180) chain, and the ethyl group of the ester. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information on the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons of the ketone and ester groups would be in the characteristic downfield region. The aromatic carbons of the naphthalene ring would appear in the aromatic region, while the aliphatic carbons of the octanoate chain and the ethyl ester would be found in the upfield region.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Naphthyl-H | 7.5 - 8.5 (m) | 124 - 136 |

| -C(=O)-CH₂- | 3.0 (t) | ~40 |

| -CH₂-C(=O)O- | 2.3 (t) | ~34 |

| -O-CH₂-CH₃ | 4.1 (q) | ~60 |

| -O-CH₂-CH₃ | 1.2 (t) | ~14 |

| Aliphatic -CH₂- | 1.3 - 1.7 (m) | 25 - 29 |

| Naphthyl-C-C=O | ~135 | Not Applicable |

| -C =O (Ketone) | Not Applicable | ~200 |

| -C =O (Ester) | Not Applicable | ~173 |

This table presents predicted data based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₄O₃), HRESI-MS would provide the exact mass of the molecular ion, confirming its molecular formula. sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragmentation pathways for this molecule would likely involve:

α-cleavage at the ketone, leading to the formation of a naphthoyl cation.

Mc Lafferty rearrangement , if sterically feasible, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage.

Cleavage of the ester group , resulting in the loss of the ethoxy group or ethylene.

Expected HRESI-MS Data:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | [C₂₀H₂₅O₃]⁺ | 313.1798 |

| [M+Na]⁺ | [C₂₀H₂₄O₃Na]⁺ | 335.1618 |

This table is based on the known molecular formula of the compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C=O stretching (ester): Another strong absorption band around 1730-1750 cm⁻¹.

C-O stretching (ester): Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

Comparison with the IR spectra of related compounds, such as β-keto esters and naphthalene derivatives, helps in the precise assignment of these bands. organic-chemistry.orgnih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Photoluminescence, Thermally Activated Delayed Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene moiety in this compound is the primary chromophore.

The UV-Vis spectrum is expected to display:

π → π* transitions: Intense absorption bands at shorter wavelengths, characteristic of the aromatic naphthalene system.

n → π* transitions: A weaker absorption band at a longer wavelength, associated with the carbonyl groups.

Photoluminescence: Naphthyl ketones are known to exhibit photoluminescence (fluorescence and phosphorescence). researchgate.net Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence from its excited singlet state and potentially phosphorescence from its triplet state, particularly at low temperatures. The emission spectrum would provide insights into the nature of its excited states. Thermally Activated Delayed Fluorescence (TADF) is a less common phenomenon for such molecules but could be investigated.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

As this compound is a white solid, it is potentially crystalline. sigmaaldrich.com A single-crystal X-ray diffraction study would unequivocally determine its solid-state conformation. Such an analysis would reveal the planarity of the naphthalene ring system, the conformation of the flexible octanoate chain, and the packing of the molecules in the crystal. While studies on the crystal structures of some β-keto esters exist, specific crystallographic data for this compound is not currently available in open literature. nih.govresearchgate.netnih.govnih.gov

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, its radical intermediates can be generated and studied by EPR.

Potential radical species that could be investigated include:

Ketyl radical anion: Formed by the one-electron reduction of the ketone carbonyl group. The EPR spectrum of this radical would provide information about the spin density distribution and coupling to nearby magnetic nuclei. rsc.orgresearchgate.netncsu.edu

Naphthalene radical cation: Generated by one-electron oxidation of the naphthalene ring. EPR studies on naphthalene radical cations have been reported and would serve as a reference for analyzing the spectrum of the radical cation of the target molecule. bruker.comnih.gov

These studies are crucial for understanding the redox properties and potential reaction mechanisms involving radical pathways.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a molecule like Ethyl 8-(2-naphthyl)-8-oxooctanoate, DFT calculations would provide deep insights into its stability, reactivity, and electronic characteristics. This is typically performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation in an approximate way.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint the distribution of these frontier orbitals, likely showing the HOMO localized on the electron-rich naphthalene (B1677914) ring and the LUMO on the carbonyl groups, and would quantify its kinetic stability.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, a range of global chemical reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors quantify aspects of a molecule's reactivity. For instance, a lower ionization potential, derived from the HOMO energy, indicates a greater ease of donating an electron. A higher electron affinity, from the LUMO energy, suggests a greater ability to accept an electron. The electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions.

A hypothetical table of these descriptors for this compound would look as follows:

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Evaluation of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Red areas indicate negative potential, corresponding to regions rich in electrons (electrophilic attack sites), such as around oxygen atoms in the carbonyl and ester groups. Blue areas signify positive potential, representing electron-poor regions (nucleophilic attack sites), typically around hydrogen atoms. An MEP analysis of this compound would identify the most likely sites for electrophilic and nucleophilic interactions, providing a guide to its intermolecular interactions and reactive behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be employed to elucidate the step-by-step pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the structures of intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier for the reaction, which is fundamental to understanding reaction kinetics. Such modeling could be used to explore, for example, the mechanism of its synthesis or its hydrolysis, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Stereochemical Prediction

The flexible octanoate (B1194180) chain of this compound allows it to adopt numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is achieved by calculating the relative energies of various rotamers, particularly around the single bonds of the aliphatic chain. Understanding the preferred conformation is essential as it can influence the molecule's physical properties and biological activity. Furthermore, if reactions involving this molecule create new stereocenters, computational methods can be used to predict the likely stereochemical outcome (e.g., the diastereomeric or enantiomeric ratio) by comparing the energies of the transition states leading to the different products.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their flexibility, conformational preferences, and interactions with their environment. For a molecule like this compound, which combines a rigid aromatic naphthyl group with a flexible aliphatic ester chain, MD simulations are particularly valuable for understanding its structural dynamics. numberanalytics.comrsc.org While specific MD simulation studies on this compound are not extensively available in public literature, the principles and expected outcomes can be described based on established methodologies for similar organic molecules. nih.govacs.orgnih.gov

A typical MD simulation protocol would involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior, and then allowing the system to evolve over a set period, typically nanoseconds to microseconds. nih.gov The resulting trajectory provides a wealth of data on the molecule's dynamic properties.

Conformational Analysis of the Aliphatic Chain:

Rotational Dynamics of Terminal Groups:

The simulation can also shed light on the rotational barriers associated with the naphthyl group and the ethyl ester group. acs.org The rotation of the bulky naphthyl group relative to the carbonyl group is likely to be sterically hindered, leading to a limited set of preferred orientations. Similarly, the ethyl group of the ester will exhibit rotational freedom that can be characterized by the simulation.

Solvent Effects:

The behavior of this compound in different solvents can be predicted by running simulations in various solvent models. orientjchem.org In a non-polar solvent, the molecule might adopt a more folded conformation to maximize intramolecular interactions. In a polar solvent, the polar keto-ester region would be solvated, potentially leading to a more extended conformation of the aliphatic chain.

Illustrative Data from a Hypothetical MD Simulation:

To illustrate the type of data that can be obtained, the following tables present hypothetical results from a simulated 100-nanosecond MD trajectory of this compound in a water solvent box.

Table 1: Root Mean Square Deviation (RMSD) Analysis

The RMSD measures the average distance between the atoms of the simulated molecule and a reference structure (typically the initial, energy-minimized structure) over time. It indicates the stability of the simulation and whether the molecule has reached a stable conformational state.

| Simulation Time (ns) | RMSD (Å) of Backbone Atoms | RMSD (Å) of Naphthyl Group |

| 0-10 | 1.2 ± 0.3 | 0.5 ± 0.1 |

| 10-20 | 1.8 ± 0.4 | 0.6 ± 0.1 |

| 20-30 | 2.5 ± 0.5 | 0.7 ± 0.2 |

| 30-40 | 2.8 ± 0.6 | 0.7 ± 0.2 |

| 40-50 | 3.1 ± 0.5 | 0.8 ± 0.2 |

| 50-60 | 3.0 ± 0.4 | 0.8 ± 0.1 |

| 60-70 | 3.2 ± 0.5 | 0.9 ± 0.2 |

| 70-80 | 3.1 ± 0.4 | 0.8 ± 0.1 |

| 80-90 | 3.3 ± 0.6 | 0.9 ± 0.2 |

| 90-100 | 3.2 ± 0.5 | 0.8 ± 0.1 |

Table 2: Root Mean Square Fluctuation (RMSF) Analysis

The RMSF measures the fluctuation of each atom around its average position. It helps to identify the more flexible regions of the molecule.

| Atom/Group | RMSF (Å) |

| Naphthyl Ring | 0.6 |

| Carbonyl Carbon (C8) | 0.8 |

| Methylene (B1212753) Chain (C2-C7) | 1.5 - 3.5 |

| Ester Oxygen | 1.2 |

| Ethyl Group | 2.8 |

The hypothetical RMSF data indicates that the naphthyl ring is the most rigid part of the molecule, while the aliphatic chain, particularly the central methylene groups and the terminal ethyl group, are the most flexible.

Table 3: Radial Distribution Function (RDF) of Water around Functional Groups

The RDF, g(r), describes how the density of a surrounding particle (in this case, water) varies as a function of distance from a reference particle (a functional group on the molecule). It provides insights into the solvation shell structure.

| Functional Group | Peak of First Solvation Shell (Å) | Coordination Number |

| Carbonyl Oxygen | 2.8 | 3.5 |

| Ester Oxygen | 3.1 | 2.8 |

| Naphthyl Ring (center) | 4.5 | 8.2 |

This hypothetical data suggests that the polar carbonyl oxygen forms a well-defined and tighter solvation shell with water compared to the ester oxygen. The hydrophobic naphthyl ring shows a less structured and more distant water arrangement.

Derivatization and Chemical Transformations for Advanced Organic Synthesis

Functionalization at the Keto Group: Selective Reductions, Oxidations, and Nucleophilic Additions

The ketone functionality in Ethyl 8-(2-naphthyl)-8-oxooctanoate is a primary site for a variety of chemical modifications, including reductions to the corresponding alcohol, oxidation of the resulting alcohol back to the ketone, and nucleophilic additions to the carbonyl carbon.

Selective Reductions:

The keto group can be selectively reduced to a secondary alcohol, yielding Ethyl 8-hydroxy-8-(2-naphthyl)octanoate. A common and mild method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction . This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. acs.orgnih.govresearchgate.net The MPV reduction is highly chemoselective for aldehydes and ketones, leaving the ester group intact. researchgate.net The reaction is reversible, and the equilibrium is typically shifted towards the product by using an excess of the sacrificial alcohol. researchgate.net

Alternatively, catalytic transfer hydrogenation using a ruthenium complex can also achieve the selective reduction of the ketone. For substrates with sensitive functional groups, base-mediated MPV reduction offers a milder alternative to traditional aluminum-based methods. pharmaffiliates.com

Table 1: Hypothetical Selective Reduction of this compound

| Reagent/Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Aluminum isopropoxide, Isopropanol | Toluene | Reflux | Ethyl 8-hydroxy-8-(2-naphthyl)octanoate | High |

| RuCl₂(PPh₃)₃, Isopropanol | Toluene | 80 °C | Ethyl 8-hydroxy-8-(2-naphthyl)octanoate | Good |

Oxidations:

The secondary alcohol, Ethyl 8-hydroxy-8-(2-naphthyl)octanoate, can be oxidized back to the parent ketone using the Oppenauer oxidation . This method is the reverse of the MPV reduction and employs an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor, such as acetone (B3395972) or cyclohexanone. acs.org The Oppenauer oxidation is particularly useful for acid-labile substrates and selectively oxidizes secondary alcohols over primary ones. acs.org

Nucleophilic Additions:

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles.

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) allows for the introduction of an alkyl or aryl group, leading to the formation of a tertiary alcohol after acidic workup. For instance, reacting this compound with methylmagnesium bromide would yield Ethyl 8-hydroxy-8-(2-naphthyl)nonanoate. It is important to note that Grignard reagents can also react with the ester functionality, typically leading to a double addition to form a tertiary alcohol. nih.govsigmaaldrich.com Careful control of reaction conditions, such as low temperatures, can favor addition to the more reactive ketone.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. nih.govlibretexts.orgnih.gov Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding Ethyl 8-(2-naphthyl)oct-8-enoate. The Wittig reaction is highly selective for aldehydes and ketones, and the ester group would remain unaffected. nih.gov

Transformations Involving the Ester Functionality (e.g., Transesterification, Hydrolysis, Amidation)

The ethyl ester group of this compound can undergo several important transformations, providing access to other carboxylic acid derivatives.

Transesterification:

The ethyl ester can be converted to other esters through transesterification . This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For β-keto esters, this transformation can proceed under mild, solvent-free conditions using heterogeneous catalysts like silica-supported boric acid, making it an environmentally friendly process. nih.gov A wide range of alcohols, including primary, secondary, benzylic, and long-chain alcohols, can be used to generate a diverse library of corresponding esters. nih.govbldpharm.com

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 8-(2-naphthyl)-8-oxooctanoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out in the presence of an acid catalyst, such as dilute sulfuric or hydrochloric acid, and an excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Amidation:

Direct reaction of the ester with ammonia (B1221849) or a primary or secondary amine can form the corresponding amide, 8-(2-naphthyl)-8-oxooctanamide. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Modifications of the Naphthalene (B1677914) Ring System (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling)

The naphthalene ring of this compound is amenable to various modifications, allowing for the introduction of additional functional groups or the formation of new carbon-carbon bonds.

Electrophilic Aromatic Substitution:

The 2-acyl group on the naphthalene ring is a deactivating, meta-directing group for electrophilic aromatic substitution on the substituted ring. However, the unsubstituted ring remains highly activated. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to occur on the unsubstituted ring, primarily at the C5 and C8 positions. For example, Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) occurs predominantly at the 1-position, and to a lesser extent at the 6-position, demonstrating the influence of the existing substituent on the regioselectivity of the reaction. beilstein-journals.org

Metal-Catalyzed Coupling Reactions:

To introduce substituents onto the naphthalene ring at specific positions, metal-catalyzed cross-coupling reactions are highly effective. This typically requires prior conversion of a C-H bond on the naphthalene ring to a C-halogen or C-triflate bond.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent is present on the naphthalene ring, a Suzuki-Miyaura coupling reaction can be employed to form a new carbon-carbon bond with an organoboron compound, such as an aryl or vinyl boronic acid. This reaction is catalyzed by a palladium complex and requires a base. For instance, coupling of a brominated derivative of this compound with phenylboronic acid would yield the corresponding phenyl-substituted naphthalene derivative.

Heck Coupling: The Heck reaction allows for the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would enable the introduction of a vinyl group or a substituted alkene onto the naphthalene ring. The reaction is often stereoselective, favoring the formation of the trans-alkene.

Table 2: Hypothetical Metal-Catalyzed Coupling Reactions of a Brominated this compound Derivative

| Reaction Type | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 8-(phenyl-2-naphthyl)-8-oxooctanoate |

Formation of Polycyclic and Heterocyclic Architectures from this compound

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex polycyclic and heterocyclic structures through intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation:

Upon hydrolysis of the ester to the corresponding carboxylic acid, 8-(2-naphthyl)-8-oxooctanoic acid, an intramolecular Friedel-Crafts acylation can be induced. This reaction, typically promoted by a strong acid like polyphosphoric acid (PPA) or a Lewis acid, would lead to the formation of a new six-membered ring fused to the naphthalene system, resulting in a tetracyclic ketone.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a powerful method for synthesizing dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide. To utilize this reaction, the keto group of this compound would first need to be converted to an amine, followed by acylation to form the necessary amide precursor. For instance, reductive amination of the ketone followed by acylation and subsequent treatment with a dehydrating agent like POCl₃ or P₂O₅ could lead to the formation of a phenanthridine (B189435) ring system.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is another important method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone. Similar to the Bischler-Napieralski approach, the keto group would need to be transformed into an amino group to generate the required β-naphthylethylamine precursor for subsequent cyclization with an appropriate carbonyl compound.

Tandem and Cascade Reactions Utilizing the Compound as a Key Precursor

The multiple reactive sites in this compound allow for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

A potential tandem reaction could involve the reduction of the keto group to a secondary alcohol, followed by an in-situ intramolecular cyclization. For example, after reduction to Ethyl 8-hydroxy-8-(2-naphthyl)octanoate, acid-catalyzed cyclization could occur where the hydroxyl group acts as a nucleophile, attacking the ester carbonyl to form a lactone.

Another possibility involves a tandem reaction initiated by a nucleophilic addition to the ketone. For example, a Reformatsky reaction with an α-haloester in the presence of zinc would generate a β-hydroxy ester intermediate. This intermediate could then undergo a subsequent intramolecular cyclization under appropriate conditions.

Furthermore, tandem reactions involving the naphthalene ring can be envisioned. For instance, a Heck reaction to introduce an alkene substituent could be followed by an intramolecular Diels-Alder reaction if the newly introduced alkene is appropriately substituted, leading to the formation of a complex polycyclic system.

Applications in Chemical Research and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structure of ethyl 8-(2-naphthyl)-8-oxooctanoate, which is likely synthesized via a Friedel-Crafts acylation reaction, makes it a valuable intermediate in the creation of intricate organic structures. fiveable.menumberanalytics.comchemistrysteps.com Friedel-Crafts acylation is a fundamental reaction in organic chemistry for introducing an acyl group onto an aromatic ring, a key step in building complex aromatic compounds. numberanalytics.combyjus.com

The ketone and ester functionalities within the molecule offer multiple reactive sites for further chemical transformations. For instance, the ketone group can be reduced to a secondary alcohol, which can then participate in a variety of other reactions. chemistrysteps.com Furthermore, the long aliphatic chain can be modified, and the naphthyl group can undergo further substitution reactions, allowing for the synthesis of a diverse range of derivatives.

One significant potential application lies in the synthesis of heterocyclic compounds. Keto-esters are well-known precursors for creating various heterocyclic rings, such as furans and pyrroles, through reactions with other organic molecules. uwindsor.ca The presence of the bulky naphthyl group could influence the stereochemistry and electronic properties of the resulting heterocyclic products, leading to novel compounds with potentially interesting biological or material properties. nih.gov

The general synthetic utility of keto-esters is highlighted by their role in creating complex natural products. Vicinal ketoesters, which contain a ketone adjacent to an ester, are valuable intermediates in total synthesis due to their high reactivity. beilstein-journals.org While this compound is a γ-keto ester, the principles of using such bifunctional compounds as synthetic building blocks remain relevant. orgsyn.orgnih.gov

Utility in the Development of Novel Organic Materials

The incorporation of the rigid and planar naphthyl group into a molecule is a common strategy for designing new organic materials with specific properties. Naphthalene-based polymers, for example, often exhibit high thermal stability and desirable optical properties. acs.org Therefore, this compound could serve as a monomer or a key intermediate in the synthesis of novel poly(arylene ether ketone)s or other high-performance polymers.

The long aliphatic chain of the molecule could impart flexibility to a polymer backbone, while the naphthyl group would contribute to its rigidity and thermal resistance. The ester group could also be a site for polymerization or for grafting onto other polymer chains. The combination of these structural features could lead to materials with tailored mechanical, thermal, and optical characteristics.

Furthermore, the general class of aromatic ketones is important in materials science. numberanalytics.com The specific structure of this compound, with its extended chain, could lead to materials with unique liquid crystalline or self-assembling properties.

Exploration in Catalysis and Reaction Medium Development

The catalytic reduction of esters and ketones is a significant area of research in organic chemistry. udg.edulibretexts.org this compound could be used as a model substrate to test the efficiency and selectivity of new catalytic systems for the reduction of keto-esters. organic-chemistry.org The presence of both a ketone and an ester in the same molecule allows for the study of chemoselectivity, where a catalyst selectively reduces one functional group over the other.

Enzymes, such as reductases, are also used for the stereoselective reduction of keto-esters, which is a crucial process in the synthesis of chiral alcohols for the pharmaceutical industry. nih.gov this compound could be a substrate for biocatalytic studies to explore the substrate scope and stereoselectivity of various enzymes.

While less common, the molecule itself is unlikely to be a catalyst. However, it could be a component in the development of novel reaction media. For instance, its long nonpolar chain and polar functional groups might allow it to act as a phase-transfer agent or to form micelles in certain solvent systems, potentially influencing reaction rates and selectivities.

Contribution to Fundamental Methodological Organic Chemistry

This compound serves as an excellent example for illustrating fundamental concepts in organic synthesis. Its preparation via Friedel-Crafts acylation demonstrates a classic electrophilic aromatic substitution reaction. chemistrysteps.comorganic-chemistry.org The subsequent reactions of its ketone and ester groups can be used to teach a wide range of organic transformations.

For example, the selective reduction of the ketone in the presence of the ester, or vice versa, provides a practical illustration of chemoselectivity. The conversion of the ketone to an alkane via a Clemmensen or Wolff-Kishner reduction is another important synthetic methodology that could be demonstrated using this compound. organic-chemistry.org

Furthermore, the study of the reactivity of the γ-keto ester functionality contributes to the broader understanding of the chemistry of bifunctional molecules. orgsyn.orgnih.gov Research into the cyclization reactions of such compounds can lead to the discovery of new synthetic methods for preparing valuable cyclic and heterocyclic systems. uwindsor.ca

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of keto esters often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. Future research on Ethyl 8-(2-naphthyl)-8-oxooctanoate will undoubtedly prioritize the development of more sustainable and efficient synthetic strategies. A key focus will be the adoption of catalytic methods that minimize waste and energy consumption.

One promising approach is the use of environmentally benign catalysts. For instance, boric acid and its derivatives have emerged as effective and low-toxicity catalysts for the transesterification of β-keto esters. rsc.orgnih.gov Investigating the application of silica-supported boric acid could offer a recyclable heterogeneous catalyst system for the synthesis of this compound, simplifying purification and reducing the environmental footprint. nih.gov Another avenue involves the direct C-acylation of enolizable esters using greener acylating agents and catalytic activation methods, moving away from traditional Claisen condensations that can have limitations. organic-chemistry.org The development of transition metal-catalyzed tandem reactions, such as a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters, presents an innovative pathway to aromatic ketones, which could be adapted for this compound's synthesis. pkusz.edu.cn

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. cinz.nzacs.orgamf.ch Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. cinz.nzamf.ch For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and the precise control of exothermic reactions. acs.org

The integration of flow reactors with automated synthesis platforms represents a significant leap forward. chemistryviews.orgsigmaaldrich.commedium.comwikipedia.org These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of reaction pathways. chemistryviews.orgmedium.com An automated system could be designed to explore a wide range of reaction conditions for the synthesis of this compound, rapidly identifying the optimal parameters for yield and purity. sigmaaldrich.comsigmaaldrich.com Furthermore, telescoped reaction sequences, where the product of one reaction is directly used as a substrate in the next without isolation, can be efficiently implemented in flow, drastically reducing solvent waste and processing time. nih.govnih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, with its aromatic ketone and long-chain ester functionalities, offers a rich playground for exploring novel reactivity. While the general reactions of aromatic ketones and esters are well-established, the interplay between these two groups at a significant distance within the same molecule could lead to unexpected transformations. numberanalytics.comnumberanalytics.comaklectures.com

Future research could focus on intramolecular cyclization reactions to generate complex polycyclic structures. The long aliphatic chain could be functionalized to introduce reactive sites that can interact with the naphthyl ketone moiety. The γ-keto ester substructure within the molecule suggests the potential for reactions typically associated with these motifs, such as specific enolate formations and subsequent alkylations or aldol (B89426) reactions. orgsyn.org The development of one-pot transformations that modify both the ketone and ester functionalities simultaneously would be a highly efficient approach to generating molecular diversity from this single precursor. azom.comwaseda.jp Furthermore, exploring the reactivity of the naphthalene (B1677914) ring through electrophilic aromatic substitution could lead to a variety of substituted derivatives with potentially interesting properties. numberanalytics.com

Advanced Computational Studies for Predictive Design

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. researchgate.netrsc.orgmdpi.com For this compound, advanced computational studies can be employed to predict its physicochemical properties, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. mdpi.comnih.gov This can guide the design of new reactions and the selection of appropriate catalysts. For instance, predictive modeling can be used to screen virtual libraries of catalysts for specific transformations, such as the selective reduction of the ketone or the hydrolysis of the ester, saving significant experimental time and resources. researchgate.netrsc.orgacs.org

Computational tools can also be used to predict the adsorption behavior of the molecule on different surfaces, which is crucial for designing its application in materials science. mdpi.com By simulating the interactions between this compound and various polymers or inorganic surfaces, researchers can identify promising candidates for new composite materials.

Exploration of New Non-Biological Material Applications

The naphthalene moiety is a key structural component in many advanced materials due to its rigidity, thermal stability, and unique photophysical properties. google.comnrel.gov The presence of the naphthyl group in this compound makes it an interesting building block for novel non-biological materials.

One area of exploration is the development of naphthalene-containing polymers. google.comnrel.gov The ester functionality of the molecule could be used for polymerization reactions, leading to polyesters with a pendant naphthyl ketone group. These polymers could exhibit interesting thermal properties, such as high glass transition temperatures, or could be used as supports for catalysts. google.comnih.gov The introduction of the naphthyl group can also influence the morphology of polymer blends and the performance of organic thin-film transistors. acs.org

Furthermore, the compound could be used to create porous organic polymers. Naphthalene-based porous polymers have shown promise in gas uptake and the adsorption of heavy metals. mdpi.com The long aliphatic chain of this compound could act as a flexible linker in such frameworks, potentially leading to materials with tailored porosity and adsorption properties.

常见问题

Basic: What are the key synthetic pathways for Ethyl 8-(2-naphthyl)-8-oxooctanoate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and aromatic amines. For example, a one-pot, two-step radiolabeling procedure (Figure 5 in ) uses [¹⁸F]-fluoride substitution followed by hydroxylamine treatment to produce radiotracers. Key intermediates like ethyl 8-((4-(2-[¹⁸F]-fluoroethyl)phenyl)amino)-8-oxooctanoate are purified via reversed-phase HPLC (>99% radiochemical purity) . Characterization relies on NMR (¹³C for structural confirmation) and HRMS for exact mass validation (e.g., δ 173.8 ppm for carbonyl groups in ¹³C NMR) .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

Critical techniques include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated vs. observed values within 0.001 Da) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., naphthyl proton signals at δ 7.8–8.2 ppm) and confirm ester/ketone linkages .

- HPLC with UV/RI Detection: Ensures >99% purity by separating unreacted starting materials and side products .

Advanced: How can researchers optimize coupling reactions to improve yields in this compound synthesis?

Methodological Answer:

Low yields in amide bond formation often stem from inefficient activation or competing side reactions. Strategies include:

- Coupling Reagents: Use HATU (1.5 eq.) with DIPEA (3 eq.) in DMF to enhance reactivity, as shown in the synthesis of methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate (67% yield) .

- Temperature Control: Maintain RT to minimize decomposition; cooling to 0°C during hydroxylamine addition stabilizes intermediates .

- Purification: Flash chromatography with gradients (e.g., DCM/MeOH 0–10%) effectively isolates products .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR signals) during characterization?

Methodological Answer:

Unexpected peaks may indicate impurities or stereochemical variations. Steps include:

- Reanalysis Under Standardized Conditions: Ensure solvent deuteration (e.g., DMSO-d₆) and calibrated instrument parameters .

- Comparative Analysis: Cross-reference with published spectra (e.g., δ 172.0 ppm for ester carbonyls in similar octanoate derivatives) .

- Isolation of Byproducts: Use preparative TLC (Rf = 0.15–0.59, as in ) to isolate and identify minor components .

Advanced: What safety protocols are critical when handling intermediates like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact (H313/H333 hazard codes) .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., DMF or HCl vapors) .

- Waste Management: Segregate halogenated waste (e.g., brominated byproducts) and dispose via certified facilities to prevent environmental contamination .

Advanced: How can researchers validate statistical significance in purity data from HPLC analyses?

Methodological Answer:

- Replicate Runs: Perform triplicate injections to assess reproducibility (e.g., 19 ± 9% decay-corrected yield in ) .

- Calibration Curves: Use certified reference standards to quantify impurities (detection limit ≤0.1%).

- Statistical Tests: Apply Student’s t-test or ANOVA to compare batch variations, ensuring p < 0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。